8-Chloro-2-propylquinoline-4-OL
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Overview
Description
8-Chloro-2-propylquinoline-4-OL is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is also known by other names such as 8-Chloro-4-hydroxy-2-propylquinoline . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 8-Chloro-2-propylquinoline-4-OL typically involves the reaction of 8-chloroquinoline with propylmagnesium bromide, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
8-Chloro-2-propylquinoline-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-2-propylquinoline-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-propylquinoline-4-OL involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The specific pathways involved depend on the biological context and the target organism or cell type.
Comparison with Similar Compounds
8-Chloro-2-propylquinoline-4-OL can be compared with other similar compounds such as:
8-Chloro-2-methylquinoline-4-OL: Similar in structure but with a methyl group instead of a propyl group.
8-Chloroquinoline: Lacks the hydroxyl and propyl groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
927800-63-3 |
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Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
8-chloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15) |
InChI Key |
RPZOMIPLTWEPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
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